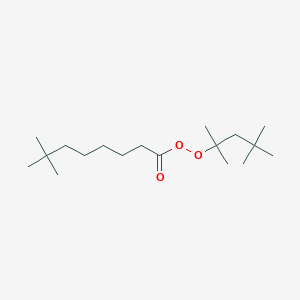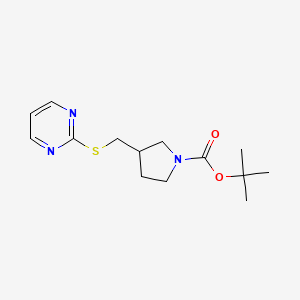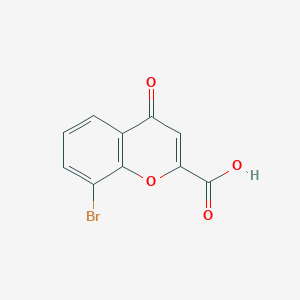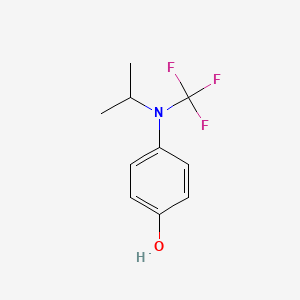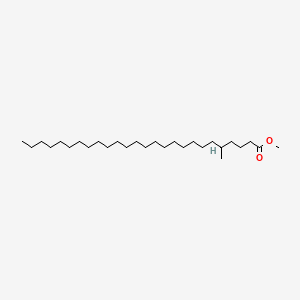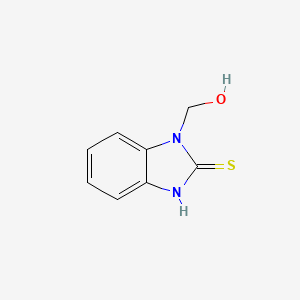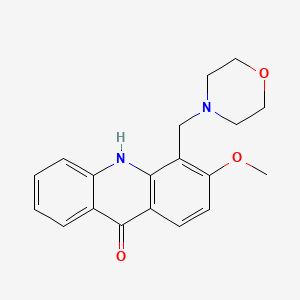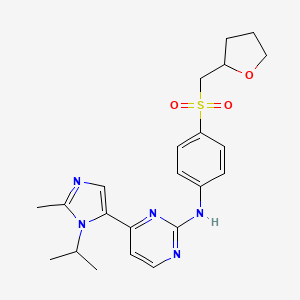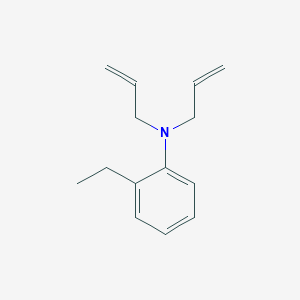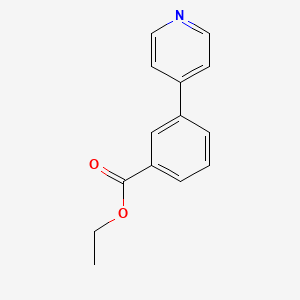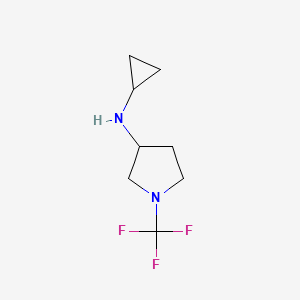![molecular formula C8H5ClO3S2 B13965627 6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
6-Chlorobenzo[b]thiophene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorobenzo[b]thiophene-2-sulfonic acid is an organosulfur compound with the molecular formula C8H5ClO3S2 and a molecular weight of 248.71 g/mol . This compound is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing a sulfur atom. The presence of the chlorine and sulfonic acid groups makes it a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[b]thiophene-2-sulfonic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of cesium fluoride in hot acetonitrile . This reaction proceeds through the formation of an aryne intermediate, which then undergoes nucleophilic attack by the sulfur or carbon of the alkynyl sulfide, followed by ring closure to form the benzo[b]thiophene scaffold.
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chlorobenzo[b]thiophene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding benzo[b]thiophene-2-sulfonic acid.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
6-Chlorobenzo[b]thiophene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-Chlorobenzo[b]thiophene-2-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
6-Chlorobenzo[b]thiophene-2-sulfonic acid can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-sulfonic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Bromobenzo[b]thiophene-2-sulfonic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Benzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the chlorine and sulfonic acid groups, which provide a balance of reactivity and stability for various applications.
Eigenschaften
Molekularformel |
C8H5ClO3S2 |
|---|---|
Molekulargewicht |
248.7 g/mol |
IUPAC-Name |
6-chloro-1-benzothiophene-2-sulfonic acid |
InChI |
InChI=1S/C8H5ClO3S2/c9-6-2-1-5-3-8(14(10,11)12)13-7(5)4-6/h1-4H,(H,10,11,12) |
InChI-Schlüssel |
ZYDGKFWFDVZKMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)SC(=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


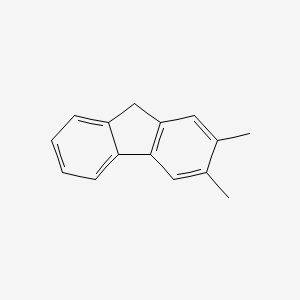
![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
